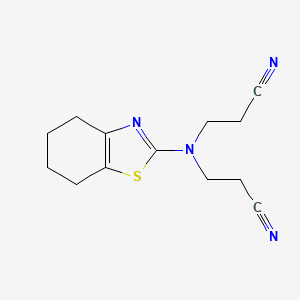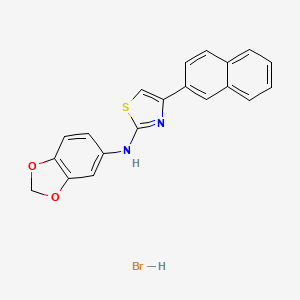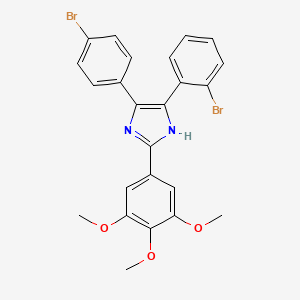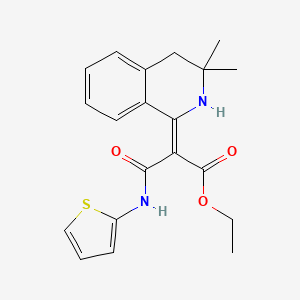
3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanenitrile, also known as THTBD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanenitrile has been studied for its potential applications in various fields, including catalysis, organic electronics, and medicinal chemistry. In catalysis, this compound has been shown to be an effective catalyst for the synthesis of pyrroles and benzimidazoles (Wang et al., 2012). In organic electronics, this compound has been utilized as a hole-transport material in perovskite solar cells (Wang et al., 2017). In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent (Li et al., 2018).
Mechanism of Action
The mechanism of action of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanenitrile in its various applications is not fully understood. In catalysis, this compound likely acts as a Lewis acid catalyst, facilitating the reaction between the starting materials (Wang et al., 2012). In organic electronics, this compound likely facilitates the transport of holes through the perovskite layer, leading to improved device performance (Wang et al., 2017). In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome (Li et al., 2018).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, in one study, this compound was shown to have low toxicity towards human liver cells, indicating its potential for use in medicinal applications (Li et al., 2018).
Advantages and Limitations for Lab Experiments
One advantage of 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanenitrile is its high yield and purity during synthesis, making it a useful compound for various applications. However, a limitation of this compound is its limited solubility in common organic solvents, which may affect its use in certain applications (Wang et al., 2012).
Future Directions
There are several future directions for research on 3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanenitrile. In catalysis, further studies could investigate the mechanism of action of this compound and explore its potential for use in other types of reactions. In organic electronics, research could focus on optimizing the device performance of perovskite solar cells using this compound as a hole-transport material. In medicinal chemistry, further studies could investigate the anti-cancer potential of this compound and explore its use in combination with other anti-cancer agents.
Conclusion:
This compound is a chemical compound with potential applications in catalysis, organic electronics, and medicinal chemistry. Its synthesis method is well-established, and its mechanism of action in various applications is being studied. While its biochemical and physiological effects are not well-understood, this compound has shown low toxicity towards human liver cells. Further research is needed to fully explore the potential of this compound in various fields.
Synthesis Methods
3,3'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)dipropanenitrile can be synthesized by reacting 2-aminothiophenol with acrylonitrile and 2-bromo-3,3-dimethylbut-2-ene in the presence of potassium carbonate. The resulting product is then refluxed with triethylamine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield this compound in high yield and purity (Wang et al., 2012).
properties
IUPAC Name |
3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c14-7-3-9-17(10-4-8-15)13-16-11-5-1-2-6-12(11)18-13/h1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLQDIVPVWQHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)
![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)



![1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)

![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)

![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)